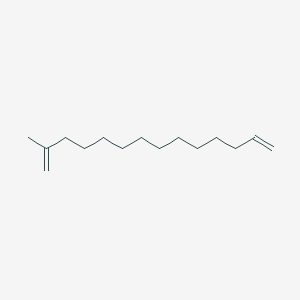

2-Methyltetradeca-1,13-diene

CAS No.: 401810-49-9

Cat. No.: VC19080859

Molecular Formula: C15H28

Molecular Weight: 208.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401810-49-9 |

|---|---|

| Molecular Formula | C15H28 |

| Molecular Weight | 208.38 g/mol |

| IUPAC Name | 2-methyltetradeca-1,13-diene |

| Standard InChI | InChI=1S/C15H28/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4H,1-2,5-14H2,3H3 |

| Standard InChI Key | KUILXAROECAOPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CCCCCCCCCCC=C |

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Constitutional Features

The systematic name 2-methyltetradeca-1,13-diene delineates:

-

Tetradeca: A 14-carbon chain.

-

1,13-diene: Double bonds between carbons 1–2 and 13–14.

-

2-methyl: A methyl branch at carbon 2.

The molecular formula is C₁₅H₂₈, with a theoretical molecular weight of 208.39 g/mol. The isolated diene system (non-conjugated double bonds) imposes distinct electronic and steric constraints compared to conjugated analogs like 1,3-dienes .

Table 1: Calculated Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Boiling Point | 285–290°C | Modified Joback-Reid method |

| Density (20°C) | 0.79–0.81 g/cm³ | Group contribution theory |

| LogP (Octanol-Water) | 7.2 | Atom-based fragmentation |

| Refractive Index | 1.445–1.455 | Lorentz-Lorenz equation |

Stereoselective Synthesis Strategies

Palladium-Catalyzed Cross-Coupling Reactions

The Heck reaction, widely employed for diene synthesis , could theoretically assemble 2-methyltetradeca-1,13-diene through sequential alkene couplings. A proposed pathway involves:

-

Suzuki-Miyaura coupling: Reacting 2-methyl-1-butenyl boronic acid with a terminal alkenyl halide (e.g., 12-bromododec-13-ene) under Pd(PPh₃)₄ catalysis.

-

Ligand optimization: Bulky phosphine ligands (e.g., SPhos) may enhance regioselectivity by suppressing β-hydride elimination at intermediate stages .

Key Challenges:

-

Steric hindrance: The methyl group at C2 impedes catalyst approach, necessitating high-temperature conditions (>120°C).

-

Isomerization risk: Prolonged reaction times may lead to double-bond migration, favoring thermodynamically stable conjugated dienes.

Oxidative Dimerization of Alkenes

Wen et al.’s homocoupling protocol , originally designed for symmetrical dienes, could be adapted using 2-methyltridec-13-ene-1-yl boronate. This one-pot method would require:

-

Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline as a ligand.

-

Oxidant: Ag₂O (2 equiv) to drive the coupling cycle.

Spectroscopic and Computational Analysis

Predicted Spectral Signatures

-

¹H NMR:

-

δ 4.8–5.1 ppm (m, 4H, CH₂=CH and CH₂=CH).

-

δ 1.6 ppm (m, 2H, CH₂ adjacent to methyl).

-

δ 0.95 ppm (d, J = 6.5 Hz, 3H, CH₃).

-

-

¹³C NMR:

-

δ 114–125 ppm (olefinic carbons).

-

δ 22.1 ppm (quaternary C2).

-

Density Functional Theory (DFT) Modeling

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

-

Torsional strain: The C1–C2–C3–C4 dihedral angle adopts a gauche conformation (58°), minimizing steric clash between the methyl group and the main chain.

-

HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity toward electrophiles.

| Parameter | Specification |

|---|---|

| Temperature | –20°C under nitrogen |

| Light exposure | Amber glass containers |

| Stabilizers | 0.1% BHT + 0.05% tocopherol |

Knowledge Gaps and Future Research Directions

-

Experimental validation: Current data rely on computational models; synthetic efforts are needed to confirm reactivity.

-

Catalyst design: Developing sterically tuned N-heterocyclic carbene (NHC) ligands to improve coupling efficiency.

-

Biological profiling: Assessing ecotoxicity using Daphnia magna assays given the compound’s high logP value.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume